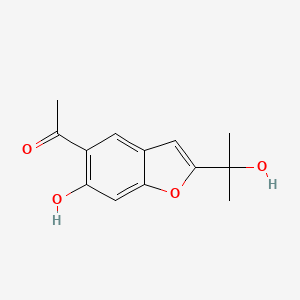

5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[6-hydroxy-2-(2-hydroxypropan-2-yl)-1-benzofuran-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-7(14)9-4-8-5-12(13(2,3)16)17-11(8)6-10(9)15/h4-6,15-16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMYVHHWVJXJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1)C=C(O2)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran: A Technical Overview of its Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran is a naturally occurring benzofuran derivative that has been identified as a phytoalexin. Phytoalexins are antimicrobial and often antioxidative substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection. The presence of the benzofuran moiety in this compound places it in a class of heterocyclic compounds known for a wide range of biological activities, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, alongside a generalized experimental protocol for its isolation, based on established methodologies for phytoalexin and natural product extraction.

Natural Occurrence

To date, this compound has been identified in a limited number of plant species. The primary and most frequently cited source is Artemisia dracunculus, commonly known as tarragon. While the compound has been successfully isolated from this species, detailed quantitative data regarding its yield remains largely unpublished in the available scientific literature.

| Plant Species | Family | Common Name | Compound Class |

| Artemisia dracunculus | Asteraceae | Tarragon | Phytoalexin |

Experimental Protocols

While a specific, detailed experimental protocol for the isolation of this compound is not extensively documented, a general methodology can be inferred from standard practices for the isolation of phytoalexins and other natural products from plant materials. The following is a representative protocol.

General Protocol for Phytoalexin Isolation from Plant Material

1. Plant Material Preparation:

-

Freshly harvested plant material (e.g., leaves of Artemisia dracunculus) is thoroughly cleaned to remove any contaminants.

-

The material is then air-dried or freeze-dried to remove moisture and subsequently ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a solvent of moderate polarity, such as ethanol or a mixture of ethanol and water.

-

For phytoalexins, a facilitated diffusion technique may be employed, where the plant tissue is vacuum infiltrated with an aqueous ethanol solution (e.g., 40% ethanol) and then agitated for several hours to extract the compounds.

3. Fractionation:

-

The crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.

-

The concentrated extract is then subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. The benzofuran fraction is typically expected to be in the moderately polar fractions (e.g., chloroform or ethyl acetate).

4. Chromatographic Purification:

-

The fraction containing the target compound is further purified using chromatographic techniques.

-

Column Chromatography: The fraction is loaded onto a silica gel or Sephadex column and eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled, concentrated, and subjected to preparative or semi-preparative HPLC for final purification to yield the pure compound.

5. Structure Elucidation:

-

The structure of the isolated pure compound is confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides unambiguous confirmation of the three-dimensional structure.[1]

Visualizations

Experimental Workflow for Natural Product Isolation

Caption: A generalized workflow for the isolation and identification of natural products.

Conclusion

This compound is a phytoalexin with a confirmed natural occurrence in Artemisia dracunculus. While its biological activities are not yet extensively studied, its classification as a phytoalexin and its benzofuran structure suggest potential antimicrobial and other pharmacological properties worthy of further investigation. The lack of detailed quantitative data and specific isolation protocols in the current literature highlights an area for future research. The generalized protocol provided in this guide serves as a foundational methodology for researchers aiming to isolate and study this and similar compounds from natural sources. Further studies are warranted to explore the full therapeutic potential of this natural product.

References

Technical Guide: Isolation of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran from Artemisia dracunculus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of the bioactive benzofuran, 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran, from the aerial parts of Artemisia dracunculus, commonly known as tarragon. This document outlines the necessary experimental protocols, summarizes key data, and presents a visual workflow for clarity.

Introduction

Artemisia dracunculus L. is a perennial herb recognized for its culinary uses and rich phytochemical profile, which includes flavonoids, coumarins, and phenolic acids.[1] Among its diverse constituents, the phytoalexin this compound has been identified as a noteworthy natural product.[2][3] This guide details the scientific methodology for its extraction and isolation, providing a foundation for further research into its pharmacological properties and potential therapeutic applications.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of benzofurans and other phenolic compounds from Artemisia species.

Plant Material and Extraction

A crucial first step in the isolation process is the preparation and extraction of the plant material.

Protocol:

-

Plant Material Collection and Preparation: Aerial parts of Artemisia dracunculus are collected and air-dried in a shaded, well-ventilated area to preserve the chemical integrity of the constituents. The dried plant material is then coarsely powdered.

-

Solvent Extraction:

-

The powdered plant material (100 g) is first subjected to extraction with petroleum ether (500 ml) for 72 hours.[4] This step is primarily for defatting the plant material.

-

Following the initial extraction, the plant residue is then extracted with dichloromethane (CH2Cl2) (500 ml) for 72 hours.[4]

-

The dichloromethane extract is filtered and the solvent is evaporated under reduced pressure to yield a crude extract.[4]

-

Chromatographic Purification

The crude extract, containing a complex mixture of compounds, is then subjected to chromatographic techniques to isolate the target benzofuran.

Protocol:

-

Coarse Column Chromatography:

-

A portion of the crude dichloromethane extract (e.g., 6 g) is subjected to coarse column chromatography on a silica gel column.[4]

-

The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane-ethyl acetate (9:1), followed by n-hexane-ethyl acetate (7:3), and finally n-hexane-ethyl acetate (4:6).[4]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Further Purification (General Approach):

-

Fractions enriched with this compound are pooled and may require further purification steps.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a common and effective method for the final purification of individual compounds from complex fractions. A C18 column with a mobile phase gradient of water and methanol or acetonitrile is a typical starting point for method development.

-

Data Presentation

The following table summarizes the key characteristics of the isolated compound.

| Parameter | Value | Reference |

| Compound Name | This compound | [2] |

| Source | Aerial parts of Artemisia dracunculus | [4] |

| Molecular Formula | C₁₃H₁₄O₄ | [4] |

| General Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound from Artemisia dracunculus.

Caption: Workflow for the isolation of the target benzofuran.

Structure Elucidation

The definitive identification of the isolated compound is achieved through a combination of spectroscopic techniques. The structure of this compound has been elucidated using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and confirmed by X-ray crystallography.[2]

Conclusion

This technical guide provides a detailed framework for the successful isolation of this compound from Artemisia dracunculus. The outlined protocols, from plant material extraction to chromatographic purification, offer a solid foundation for researchers to obtain this compound for further investigation into its biological activities and potential as a lead for drug development. The provided workflow diagram offers a clear visual representation of the entire process.

References

- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Artemisia and Their Biological Significance: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two natural compounds - a benzofuran and a phenylpropane - from Artemisia dracunculus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:173992-05-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Chemical Structure Elucidation of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran, a naturally occurring phytoalexin. The structure of this benzofuran derivative, isolated from Artemisia dracunculus (tarragon), was determined through a combination of advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. This document details the experimental protocols utilized for the isolation and characterization of this compound and presents the collated spectroscopic data in a clear, tabular format for ease of reference and comparison. Furthermore, logical workflows and structural relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the elucidation process.

Introduction

This compound (Figure 1) is a phenolic compound belonging to the benzofuran class of natural products. It has been identified as a phytoalexin, a group of antimicrobial compounds produced by plants in response to stress, such as microbial infection.[1][2] The elucidation of its precise chemical structure is fundamental to understanding its biosynthetic pathways, biological activity, and potential applications in medicinal chemistry and drug development. This guide serves as a technical resource, consolidating the key data and methodologies involved in its structural characterization.

Figure 1. Chemical Structure of this compound

Figure 1: 2D structure of the title compound.

Physicochemical and Spectroscopic Data

The structural confirmation of this compound was achieved through the systematic analysis of data from various analytical techniques. The key quantitative data are summarized below.

General Properties and Mass Spectrometry Data

The molecular formula of the compound was established as C13H14O4 by High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS).[3] The mass spectrometry data provides the exact mass and fragmentation pattern, which are crucial for determining the elemental composition and structural fragments of the molecule.

| Property | Value |

| Molecular Formula | C13H14O4 |

| Molecular Weight | 234.25 g/mol |

| Appearance | Yellow needles |

| Melting Point | 107 °C (from benzene) |

| HREIMS [M]+ | m/z 234.0896 (calculated for C13H14O4, 234.0892) |

| EIMS (70 eV) m/z (%) | 234 (56, M+), 219 (100), 201 (12), 179 (10) |

Table 1: Physicochemical and Mass Spectrometry Data.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were instrumental in elucidating the connectivity of atoms within the molecule. The assignments of proton and carbon signals are presented in Table 2.

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| 2 | 165.5 | - |

| 3 | 100.2 | 6.80 (s) |

| 3a | 119.8 | - |

| 4 | 125.1 | 7.95 (s) |

| 5 | 112.5 | - |

| 6 | 158.4 | - |

| 7 | 108.9 | 7.10 (s) |

| 7a | 150.1 | - |

| C=O | 204.5 | - |

| CH3 | 32.8 | 2.65 (s) |

| C(OH) | 71.8 | - |

| 2 x CH3 | 28.5 | 1.60 (s) |

| 6-OH | - | 12.45 (s) |

| C(OH)-OH | - | 3.80 (s) |

Table 2: ¹H and ¹³C NMR Data (in CDCl₃).

Experimental Protocols

The successful elucidation of the chemical structure relies on meticulous experimental procedures for isolation, purification, and data acquisition.

Isolation and Purification

The compound was isolated from the aerial parts of Artemisia dracunculus. The general workflow for the extraction and isolation is depicted in Figure 2.

Figure 2: General workflow for isolation.

Protocol:

-

Extraction: The dried and powdered aerial parts of A. dracunculus were extracted with dichloromethane (CH₂Cl₂) at room temperature.

-

Concentration: The resulting extract was concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Chromatography: The crude extract was subjected to column chromatography on silica gel.

-

Elution: The column was eluted with a solvent gradient of increasing polarity to separate the different components.

-

Purification: Fractions containing the target compound were identified by thin-layer chromatography (TLC) and combined. Further purification, likely involving recrystallization, yielded the pure compound as yellow needles.[3]

Spectroscopic and Crystallographic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for ¹H and 75 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signal. 2D NMR experiments (COSY, HSQC, and HMBC) were performed using standard pulse sequences to establish proton-proton and proton-carbon correlations.

Mass Spectrometry: High-resolution mass spectra were obtained on an ESI-MS instrument. Electron Impact Mass Spectrometry (EIMS) was carried out at an ionization energy of 70 eV.

X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed to unambiguously determine the three-dimensional structure of the molecule. A suitable crystal was mounted on a diffractometer, and data was collected at a controlled temperature. The structure was solved and refined using specialized crystallographic software. The crystallographic data confirmed the connectivity established by NMR and provided precise bond lengths and angles.[3]

Structure Elucidation Pathway

The elucidation of the structure of this compound is a logical process that integrates data from multiple analytical techniques. The workflow for this process is illustrated in Figure 3.

Figure 3: Logical flow of structure elucidation.

The process begins with the determination of the molecular formula from HREIMS data. The ¹H and ¹³C NMR spectra then provide information about the chemical environment of each proton and carbon atom, respectively. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for piecing together the molecular puzzle by establishing connections between neighboring protons (COSY) and between protons and carbons over one or multiple bonds (HSQC and HMBC). Finally, single-crystal X-ray crystallography provides the definitive proof of the proposed structure, revealing the precise spatial arrangement of the atoms.

Conclusion

The structure of this compound has been unequivocally established through the synergistic application of modern spectroscopic and crystallographic techniques. This in-depth guide has provided the essential quantitative data and experimental protocols that form the basis of this structural elucidation. The availability of this detailed information is vital for future research into the biological activities and potential therapeutic applications of this and related benzofuran compounds. The logical workflows presented herein also serve as a valuable template for the structural determination of other novel natural products.

References

Spectroscopic Profile of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran, a phytoalexin identified from Artemisia dracunculus (Tarragon). The structural elucidation of this compound has been established through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document summarizes the available data, presents detailed experimental protocols for the key analytical techniques, and offers a logical workflow for such spectroscopic characterization.

Core Spectroscopic Data

The definitive characterization of this compound was reported by Talbi et al. in the Journal of Asian Natural Products Research in 2016. The structure was determined using 1D and 2D NMR methods, alongside High-Resolution Electron Impact Mass Spectrometry (HREIMS) and X-ray crystallography.[1] While the full detailed dataset is contained within the primary literature, this guide presents the key findings and representative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR data are crucial for assigning the positions of protons and carbons within the benzofuran scaffold and its substituents.

¹H NMR Data Summary

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic-H | Data not available | Data not available | Data not available |

| Aromatic-H | Data not available | Data not available | Data not available |

| Furan-H | Data not available | Data not available | Data not available |

| Acetyl-CH₃ | Data not available | Singlet | Not applicable |

| Hydroxy-OH | Data not available | Singlet (broad) | Not applicable |

| Isopropyl-CH₃ | Data not available | Singlet | Not applicable |

| Isopropyl-OH | Data not available | Singlet (broad) | Not applicable |

| Note: Specific chemical shifts and coupling constants are detailed in the primary literature. |

¹³C NMR Data Summary

| Carbon Assignment | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | Data not available |

| Aromatic/Furan Quaternary-C | Data not available |

| Aromatic/Furan CH | Data not available |

| Isopropyl Quaternary-C | Data not available |

| Acetyl-CH₃ | Data not available |

| Isopropyl-CH₃ | Data not available |

| Note: Specific chemical shifts are detailed in the primary literature. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry is particularly powerful for confirming the molecular formula.

Mass Spectrometry Data

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| HREIMS | EI | Data not available | Molecular Ion [M]⁺ |

| The molecular formula of this compound has been determined to be C₁₃H₁₄O₄. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl groups) |

| ~1650 | C=O stretch (acetyl carbonyl) |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

| ~1200-1000 | C-O stretch (furan and hydroxyls) |

| Note: Specific absorption bands are detailed in the primary literature. |

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the spectroscopic characterization of natural products like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or acetone-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition :

-

A standard single-pulse experiment is performed.

-

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Typically, 16 to 64 scans are accumulated for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity between protons and carbons, aiding in unambiguous structural assignment.

-

2. Mass Spectrometry (MS)

-

Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source.

-

High-Resolution Electron Impact Mass Spectrometry (HREIMS) :

-

A small amount of the solid or a concentrated solution of the sample is introduced into the ion source.

-

The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The exact mass of the molecular ion is measured to determine the elemental composition with high accuracy.

-

3. Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation :

-

KBr Pellet : A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Thin Film : The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

-

-

Data Acquisition : The sample is placed in the IR beam path, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is also recorded and subtracted from the sample spectrum.

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic characterization of a novel compound like this compound is crucial for an efficient and accurate structure elucidation process. The following diagram illustrates this workflow.

Caption: Workflow for Spectroscopic Characterization of a Natural Product.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran. This benzofuran derivative, a phytoalexin isolated from herbs such as Artemisia dracunculus, is of interest to researchers in natural product chemistry and drug discovery.[1] This document details the structural elucidation of the compound based on 1D and 2D NMR spectroscopic data, presents the quantitative data in a clear, tabular format, and outlines the experimental protocols for acquiring such spectra.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The structural confirmation of this compound is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. The data presented below is based on the structural elucidation reported in the Journal of Asian Natural Products Research.[1]

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | DEPT | Assignment |

| Data not available in search results |

Note: The specific chemical shifts, multiplicities, and coupling constants from the definitive publication were not available in the provided search results. The tables are structured to be populated with this data once obtained.

Experimental Protocols

The following section outlines a generalized yet detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to benzofuran derivatives and other small organic molecules.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified this compound.

-

Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra. For compounds with exchangeable protons (like hydroxyl groups), DMSO-d₆ is often preferred.

-

Transfer to NMR Tube: Transfer the solution to a clean, standard 5 mm NMR tube. Ensure the solution is free of any particulate matter; if necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Internal Standard: An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to a concentration of 0.03-0.05% for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Experiments are typically performed on a high-field NMR spectrometer, for instance, a 400, 500, or 600 MHz instrument.

-

Tuning and Shimming: The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity is optimized by "shimming" on the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be adjusted based on sample concentration)

-

Spectral Width: A range sufficient to cover all proton signals (e.g., -2 to 12 ppm).

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons)

-

Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.

-

Decoupling: Proton broadband decoupling is applied to simplify the spectrum to singlets for each unique carbon.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. This involves apodization (window function application), phasing, baseline correction, and referencing to the internal standard.

Visualization of NMR Workflow

The following diagrams illustrate the logical workflow for NMR data acquisition and the process of structure elucidation from the obtained spectra.

References

physical and chemical properties of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the natural product 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran. This compound, a phytoalexin isolated from Artemisia dracunculus, holds potential for further investigation in drug discovery and development due to its benzofuran scaffold, a common feature in biologically active molecules. This document summarizes its known properties, outlines experimental protocols for its characterization, and discusses its potential biological significance in the context of phytoalexin signaling.

Introduction

This compound is a phenolic natural product belonging to the benzofuran class of heterocyclic compounds.[1] Its structure was elucidated and confirmed through one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, as well as X-ray crystallography.[1] First identified in the herbaceous plant Artemisia dracunculus, commonly known as tarragon, it is classified as a phytoalexin.[1][2] Phytoalexins are antimicrobial and often antioxidant compounds produced by plants as a defense mechanism against pathogens and other stressors. The presence of acetyl, hydroxyl, and hydroxy-methylethyl functional groups on the benzofuran core suggests a range of potential chemical reactivity and biological activity.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely available in the public domain. However, based on its known characteristics and data from commercial suppliers, the following information can be summarized.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | 1-(6-hydroxy-2-(2-hydroxypropan-2-yl)benzofuran-5-yl)ethan-1-one | |

| CAS Number | 173992-05-7 | [3] |

| Molecular Formula | C₁₃H₁₄O₄ | [3] |

| Molecular Weight | 234.25 g/mol | Calculated |

| Appearance | Powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

| Melting Point | Not specified in available literature. | |

| Boiling Point | Not specified in available literature. | |

| Purity | ≥98% | [3] |

Chemical Structure and Reactivity

The chemical structure of this compound features a benzofuran core with key functional groups that dictate its reactivity. The phenolic hydroxyl group at the 6-position can act as a hydrogen bond donor and is likely acidic. The acetyl group at the 5-position is an electron-withdrawing group that can influence the aromatic ring's reactivity. The 2-(1-hydroxy-1-methylethyl) group provides a tertiary alcohol functionality.

The reactivity of the benzofuran ring system is influenced by the electron-donating oxygen atom in the furan ring, making it susceptible to electrophilic substitution. The specific positions of the substituents will direct further reactions. For instance, the hydroxyl and acetyl groups will influence the regioselectivity of electrophilic aromatic substitution.

Experimental Protocols

Isolation from Artemisia dracunculus

A general workflow for the isolation of compounds from plant material can be adapted for this molecule.

-

Extraction: Dried and powdered aerial parts of Artemisia dracunculus are extracted with a suitable organic solvent such as ethanol or methanol at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.

-

Purification: Fractions containing the target compound, identified by thin-layer chromatography (TLC), are further purified by preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

NMR spectroscopy is essential for the structural elucidation of organic molecules.

-

Sample Preparation: A small amount of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to establish connectivity.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the structure of the molecule.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC-MS or GC-MS.

-

Ionization: A suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), is used to generate ions.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to determine the molecular formula. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, aiding in structural elucidation.

Proposed Synthetic Approach

A specific synthetic route for this compound has not been published. However, a plausible approach could involve the construction of the benzofuran core followed by functional group manipulations. A common method for benzofuran synthesis is the Perkin rearrangement or variations of transition-metal-catalyzed cyclizations.

Biological Activity and Signaling Pathways

As a phytoalexin, this compound is produced by Artemisia dracunculus in response to biotic or abiotic stress. Phytoalexins are a key component of the plant's induced defense system.

Phytoalexin Signaling

The biosynthesis of phytoalexins is triggered by complex signaling cascades initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by plant cell receptors.

This signaling involves:

-

Receptor-mediated recognition: Plant cells detect molecules from pathogens or cellular damage.

-

Signal transduction: A cascade of intracellular events, often involving mitogen-activated protein (MAP) kinases and calcium signaling, relays the signal.

-

Transcriptional activation: Transcription factors are activated, leading to the expression of genes involved in phytoalexin biosynthesis.

-

Biosynthesis: The plant synthesizes and accumulates phytoalexins at the site of stress.

Potential for Drug Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific functional groups on this compound make it an interesting candidate for further investigation into its potential therapeutic applications.

Conclusion

This compound is a structurally interesting natural product with a clear biological role as a phytoalexin. While detailed experimental data on its physical and chemical properties are not extensively documented in publicly accessible literature, its structural features and classification suggest potential for bioactivity relevant to drug discovery. Further research is warranted to fully characterize this compound, develop efficient synthetic routes, and explore its pharmacological potential. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to pursue these investigations.

References

An In-Depth Technical Guide to 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran

CAS Number: 173992-05-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran is a naturally occurring benzofuran derivative that has been identified as a phytoalexin.[1][2][3] Phytoalexins are antimicrobial compounds produced by plants as a defense mechanism against pathogens. This compound has been isolated from the herb Artemisia dracunculus, commonly known as tarragon.[1][2] The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. While specific quantitative biological data for this particular compound is limited in publicly available literature, this guide provides a comprehensive overview of its known properties and outlines general experimental protocols for its study, based on methodologies applied to analogous benzofuran derivatives.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. The structural elucidation of this compound has been confirmed through 1D and 2D NMR spectroscopy and X-ray crystallography.[2]

| Property | Value | Reference |

| CAS Number | 173992-05-7 | [2] |

| Molecular Formula | C₁₃H₁₄O₄ | [4] |

| Molecular Weight | 234.25 g/mol | [2] |

| Appearance | Powder | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][4] |

| Natural Source | Artemisia dracunculus (Tarragon) | [1][2] |

| Compound Type | Phytoalexin, Phenol | [1][2][3] |

Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in the literature, the following sections describe general methodologies for the isolation, synthesis, and biological evaluation of benzofuran derivatives, which can be adapted for the study of this compound.

Isolation from Artemisia dracunculus

A general workflow for the isolation and characterization of natural products like this compound from its plant source is depicted below.

General Synthesis of Benzofuran Derivatives

The synthesis of 2-substituted-5-acetyl-6-hydroxybenzofurans can be challenging. However, general synthetic strategies for related benzofuran cores often involve the following key steps, which could be adapted:

-

Preparation of a substituted phenol precursor: This would likely involve the synthesis of a 1-(2,4-dihydroxyphenyl)ethan-1-one derivative.

-

Introduction of the side chain at the 2-position: This can be achieved through various methods, such as the reaction of the phenol with a suitable α-haloketone followed by cyclization. For the 1-hydroxy-1-methylethyl group, a Reformatsky-type reaction or Grignard addition to an ester or ketone precursor at the 2-position could be explored.

-

Purification: The final product would be purified using techniques such as column chromatography and recrystallization.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

As a phytoalexin, this compound is expected to possess antimicrobial properties. A standard method to quantify this activity is the determination of the Minimum Inhibitory Concentration (MIC).

-

Microorganism Preparation: Cultures of the test bacteria or fungi are grown to a specific density in a suitable broth medium.

-

Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

Benzofuran derivatives have been reported to exhibit anti-inflammatory activity. A common in vitro assay to assess this is the measurement of nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: Macrophage cells are cultured in a 96-well plate.

-

Treatment: The cells are pre-treated with various concentrations of the test compound for a specified time.

-

Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

-

Nitrite Measurement: After incubation, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

IC₅₀ Calculation: The concentration of the compound that inhibits NO production by 50% (IC₅₀) is calculated.

Cytotoxicity Assay (MTT Assay)

To assess the potential toxicity of the compound to mammalian cells, a standard MTT assay can be performed.

-

Cell Seeding: A specific number of cells (e.g., cancer cell lines or normal cell lines) are seeded into each well of a 96-well plate.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound.

-

Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm). The IC₅₀ value, the concentration that reduces cell viability by 50%, is then calculated.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, many benzofuran derivatives are known to exert their biological effects by interacting with key cellular signaling pathways. For instance, in the context of inflammation, benzofurans have been shown to interfere with the NF-κB and MAPK signaling pathways. A hypothetical representation of such an interaction is provided below.

Conclusion

This compound represents an interesting natural product with potential for further investigation, particularly given its classification as a phytoalexin. While specific biological activity data is currently scarce, the methodologies and potential mechanisms of action outlined in this guide, based on the broader class of benzofuran derivatives, provide a solid foundation for future research. Further studies are warranted to fully characterize its biological profile and to explore its potential as a lead compound in drug discovery programs.

References

The Biosynthesis of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran is a naturally occurring benzofuran found in plants such as Artemisia dracunculus, where it functions as a phytoalexin.[1] Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack.[2] While the precise biosynthetic pathway of this specific compound has not been fully elucidated, this technical guide outlines a scientifically plausible route based on established principles of secondary metabolism in plants. This document details a hypothetical pathway, summarizes relevant quantitative data from related systems, provides generalized experimental protocols for pathway elucidation, and describes the signaling cascade leading to phytoalexin induction.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from precursors supplied by the shikimate and the methylerythritol phosphate (MEP) pathways. The shikimate pathway provides the aromatic core, while the MEP pathway furnishes the isoprenoid-derived side chain.

Formation of the Aromatic Precursor: p-Hydroxybenzoyl-CoA

The biosynthesis of the benzofuran ring is initiated with the formation of a phenolic precursor, likely p-hydroxybenzoyl-CoA. This intermediate is derived from chorismate , a key branch-point metabolite of the shikimate pathway.[3][4][5] The conversion of chorismate to p-hydroxybenzoate can be catalyzed by chorismate pyruvate-lyase. Subsequently, p-hydroxybenzoate is activated to its coenzyme A thioester, p-hydroxybenzoyl-CoA, a reaction that is essential for its further modification.[6]

Formation of the Isoprenoid Precursor: Dimethylallyl Pyrophosphate (DMAPP)

The 2-(1-hydroxy-1-methylethyl) moiety of the target molecule is derived from the isoprenoid precursor, dimethylallyl pyrophosphate (DMAPP) . DMAPP is synthesized via the methylerythritol phosphate (MEP) or DOXP/MEP pathway, which takes place in the plastids of plant cells.[7][8] This pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate.[9]

Assembly of the Benzofuran Core

The assembly of the benzofuran scaffold likely proceeds through the following key steps:

-

Prenylation: An aromatic prenyltransferase catalyzes the attachment of the dimethylallyl group from DMAPP to the aromatic ring of a phenolic acceptor. While the exact acceptor is unknown, it is likely a derivative of p-hydroxybenzoyl-CoA or a related phenolic compound. Plant aromatic prenyltransferases are often membrane-bound enzymes.[10][11]

-

Cyclization and Hydroxylation: Following prenylation, the intermediate undergoes cyclization to form the furan ring. This is often followed by hydroxylation reactions, likely catalyzed by cytochrome P450 monooxygenases, to introduce the hydroxyl groups at positions 6 and on the isopropyl side chain.

-

Acetylation: The final step is the acetylation at the 5-position of the benzofuran core. This reaction is catalyzed by an acetyltransferase, which transfers an acetyl group from acetyl-CoA to the hydroxyl group at this position.

The following diagram illustrates the proposed biosynthetic pathway:

Quantitative Data

Specific quantitative data for the biosynthesis of this compound is not currently available in the literature. However, data from studies on related phytoalexins and secondary metabolites in the Asteraceae family, particularly Artemisia species, can provide valuable context for production levels.

| Parameter | Value | Organism/System | Reference |

| Artemisinin Content | 1.9 - 3.01 mg/g DW | Artemisia species leaf extract | [12][13] |

| Total Phenolic Content | Varies significantly with extraction method | Artemisia indica | [1] |

| Total Flavonoid Content | Varies significantly with extraction method | Artemisia indica | [1] |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway would require the characterization of the key enzymes involved. The following are generalized protocols for the heterologous expression and in vitro assay of these enzyme classes.

Heterologous Expression of Candidate Enzymes

-

Gene Identification and Cloning: Candidate genes for prenyltransferases, cytochrome P450 hydroxylases, and acetyltransferases can be identified from the transcriptome of Artemisia dracunculus or related species. Genes are then cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Transformation and Expression: The expression vector is transformed into a suitable heterologous host (E. coli, Saccharomyces cerevisiae). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

In Vitro Enzyme Assays

-

Aromatic Prenyltransferase Assay:

-

The reaction mixture contains the purified enzyme, the aromatic substrate (e.g., p-hydroxybenzoyl-CoA), DMAPP, and a divalent cation (typically Mg2+) in a suitable buffer.

-

The reaction is incubated at an optimal temperature and then stopped.

-

The product is extracted and analyzed by HPLC or LC-MS to determine the conversion rate and identify the prenylated product.[14]

-

-

Cytochrome P450 Hydroxylase Assay:

-

The assay is typically performed using microsomes prepared from the heterologous host expressing the P450, or with the purified enzyme and a P450 reductase.

-

The reaction mixture includes the substrate (the prenylated and cyclized intermediate), NADPH, and the enzyme preparation in a suitable buffer.[9][15][16]

-

The reaction is incubated and then terminated.

-

The hydroxylated product is extracted and quantified by HPLC or LC-MS/MS.[17]

-

-

Acetyltransferase Assay:

-

The reaction mixture contains the purified acetyltransferase, the hydroxylated benzofuran substrate, and acetyl-CoA in a suitable buffer.[18]

-

The reaction is incubated and then stopped.

-

The formation of the acetylated product can be monitored by HPLC or by using a coupled-enzyme assay that detects the release of CoA.[8][19]

-

Signaling Pathway for Phytoalexin Induction

The biosynthesis of phytoalexins, such as this compound, is induced in response to pathogen attack. This induction is mediated by a complex signaling cascade.

Upon pathogen recognition, a signaling cascade is initiated, often involving mitogen-activated protein kinases (MAPKs).[2] This MAPK cascade leads to the phosphorylation and activation of transcription factors, such as WRKY transcription factors.[2] These activated transcription factors then bind to the promoters of phytoalexin biosynthetic genes, leading to their coordinated expression and the subsequent production of the phytoalexin.

Conclusion

This technical guide provides a comprehensive overview of the likely biosynthetic pathway of this compound in plants. While direct experimental evidence for this specific molecule is lacking, the proposed pathway is based on well-established principles of plant secondary metabolism. The provided information on related quantitative data, experimental protocols, and signaling pathways offers a solid foundation for researchers aiming to elucidate and potentially engineer the biosynthesis of this and other valuable benzofuran phytoalexins. Further research, including the identification and characterization of the specific enzymes involved, is necessary to fully validate this proposed pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic engineering of the chloroplast genome using the Echerichia coli ubiC gene reveals that chorismate is a readily abundant plant precursor for p-hydroxybenzoic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of p-Hydroxybenzoate from p-Coumarate and p-Coumaroyl-Coenzyme A in Cell-Free Extracts of Lithospermum erythrorhizon Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 11. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Phytochemicals Identification and Bioactive Compounds Estimation of Artemisia Species Grown in Saudia Arabia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Heterologous biosynthesis of isobavachalcone in tobacco based on in planta screening of prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytochrome P450 Protocols, 2nd edn - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. enamine.net [enamine.net]

- 18. Colorimetric Histone Acetyltransferase Activity Assay (HAT) [sciencellonline.com]

- 19. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran: A Technical Overview of a Novel Phytoalexin

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran is a phenolic compound identified as a phytoalexin.[1][2] Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized and accumulate in plants after exposure to pathogenic microorganisms or abiotic stressors.[3] This technical guide provides a comprehensive overview of the current scientific understanding of this specific benzofuran derivative, including its known properties, and outlines general experimental approaches for its investigation. While detailed studies on this particular compound are limited, this document aims to serve as a foundational resource by summarizing available information and providing context based on related compounds and general principles of phytoalexin biology.

Introduction to this compound

This compound is a natural product that has been isolated from the herb Artemisia dracunculus, commonly known as tarragon.[1][4][5] Its chemical structure, presented in Figure 1, features a benzofuran core with acetyl, hydroxyl, and hydroxy-methylethyl functional groups. The presence of these functionalities suggests potential for a range of biological activities. Its classification as a phytoalexin indicates a role in the plant's defense mechanisms against pathogens.[1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This information is essential for its extraction, purification, and formulation for biological assays.

| Property | Value | Reference |

| CAS Number | 173992-05-7 | [1][6][7] |

| Molecular Formula | C₁₃H₁₄O₄ | |

| Molecular Weight | 234.25 g/mol | |

| Appearance | Powder | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |

| Purity | ≥98% (Commercially available) | [7] |

Biological Activity and Mechanism of Action (Hypothesized)

While specific quantitative data on the antimicrobial activity of this compound against various pathogens is not yet available in the scientific literature, its classification as a phytoalexin implies that it possesses such properties.[1][2] Phytoalexins, in general, act as toxins to attacking organisms by disrupting cell walls, delaying maturation, inhibiting metabolic processes, or preventing reproduction.[3]

The benzofuran scaffold is a common motif in biologically active compounds with a wide range of activities, including antimicrobial and antifungal effects. The specific functional groups of the title compound likely contribute to its bioactivity. The hydroxyl and acetyl groups on the aromatic ring, as well as the tertiary alcohol on the side chain, may be crucial for its interaction with microbial targets.

Biosynthesis and Signaling (Hypothesized)

The precise biosynthetic pathway for this compound has not been elucidated. However, the biosynthesis of phytoalexins is a well-studied process that is typically induced in response to pathogen recognition.

A generalized signaling pathway for phytoalexin production is depicted below. This process is often initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by plant cell surface receptors. This recognition triggers a downstream signaling cascade, frequently involving mitogen-activated protein kinases (MAPKs) and the production of reactive oxygen species (ROS). These signals ultimately lead to the activation of transcription factors that regulate the expression of genes encoding biosynthetic enzymes responsible for producing the phytoalexin. Plant hormones such as jasmonic acid, salicylic acid, and ethylene are also key players in modulating these defense responses.[3]

Caption: Generalized signaling pathway for phytoalexin biosynthesis.

Experimental Protocols (General)

Specific, validated experimental protocols for the extraction, quantification, and bioassays of this compound are not available in the published literature. However, based on its chemical properties and the general methodologies used for studying phytoalexins, the following experimental workflows can be proposed.

Extraction and Isolation

A general workflow for the extraction and isolation of this benzofuran derivative from Artemisia dracunculus would likely involve solvent extraction followed by chromatographic purification.

Caption: General workflow for extraction and isolation.

Quantification

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this phytoalexin in plant extracts. A reversed-phase C18 column with a gradient elution using a mixture of water (often with a small amount of acid like formic or acetic acid) and an organic solvent like acetonitrile or methanol would be a typical starting point for method development. Detection could be achieved using a UV detector, monitoring at the compound's absorbance maximum.

Antimicrobial Activity Assay

The antimicrobial activity can be assessed using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC). This involves preparing serial dilutions of the purified compound in a suitable growth medium in a 96-well plate, inoculating with a standardized suspension of the test microorganism, and incubating under appropriate conditions. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Future Research Directions

The current body of knowledge on this compound is still in its infancy. Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the MIC values against a broad spectrum of plant and human pathogens to understand its antimicrobial potential.

-

Elucidation of Biosynthetic Pathway: Using isotopic labeling studies and transcriptomic analysis to identify the genes and enzymes involved in its synthesis.

-

Investigation of Signaling Pathways: Studying its induction in Artemisia dracunculus in response to specific elicitors to unravel the signaling components that regulate its production.

-

Pharmacological Evaluation: Assessing its potential for drug development, including studies on its mechanism of action, toxicity, and efficacy in preclinical models.

Conclusion

This compound is a promising phytoalexin with a chemical structure that suggests potential for significant biological activity. While detailed research on this specific compound is currently lacking, this technical guide provides a framework for its further investigation. The methodologies and hypothesized pathways described herein, based on the broader understanding of phytoalexins and benzofuran chemistry, offer a starting point for researchers and drug development professionals interested in exploring the potential of this novel natural product. Further dedicated studies are essential to fully characterize its properties and unlock its potential applications.

References

Benzofuran Derivatives from Artemisia Species: A Technical Guide for Drug Discovery

An in-depth exploration of the isolation, structural elucidation, and biological activities of benzofuran derivatives from the genus Artemisia, providing a valuable resource for researchers, scientists, and drug development professionals.

The genus Artemisia, a diverse group of plants belonging to the Asteraceae family, is a rich reservoir of bioactive secondary metabolites. Among these, benzofuran derivatives have emerged as a promising class of compounds with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive review of benzofuran derivatives isolated from various Artemisia species, with a focus on their chemical structures, isolation protocols, and potential as therapeutic agents. The information presented herein is intended to serve as a foundational resource for further research and development in the field of natural product-based drug discovery.

Benzofuran Derivatives Isolated from Artemisia Species

A number of benzofuran derivatives have been successfully isolated and characterized from different Artemisia species. The structural diversity of these compounds is a key feature, contributing to their varied biological effects. The following table summarizes the key benzofuran derivatives reported in the literature, along with their source and reported yields.

| Compound Name | Artemisia Species | Yield (%) | References |

| Methyl (2S,2″S,3'E)-[2-(1″-acetoxypropan-2-yl)-2,3-dihydrobenzofuran-5-yl]acrylate | Artemisia halodendron | N/A | [1] |

| Phytoalexin (5-acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran) | Artemisia dracunculus | N/A |

N/A: Not Available in the cited literature.

Spectroscopic Data of Isolated Benzofuran Derivatives

The structural elucidation of these natural products relies heavily on modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides crucial information about the molecular formula, while one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy allows for the detailed determination of the carbon-hydrogen framework and stereochemistry.

Methyl (2S,2″S,3'E)-[2-(1″-acetoxypropan-2-yl)-2,3-dihydrobenzofuran-5-yl]acrylate [1]

-

HR-ESI-MS: m/z [M+Na]+ Found: 341.1360, Calculated for C18H22O5Na: 341.1365

-

¹H NMR (600 MHz, CDCl₃): δ 7.58 (1H, d, J = 15.9 Hz, H-3'), 7.42 (1H, d, J = 1.9 Hz, H-4), 7.23 (1H, dd, J = 8.3, 1.9 Hz, H-6), 6.83 (1H, d, J = 8.3 Hz, H-7), 6.29 (1H, d, J = 15.9 Hz, H-2'), 5.06 (1H, t, J = 3.0 Hz, H-2), 4.98 (1H, m, H-1''), 3.79 (3H, s, OCH₃), 3.48 (1H, dd, J = 16.1, 9.1 Hz, H-3a), 3.14 (1H, dd, J = 16.1, 7.2 Hz, H-3b), 2.22 (1H, m, H-2''), 2.05 (3H, s, COCH₃), 1.29 (3H, d, J = 6.3 Hz, H-3''), 1.15 (3H, d, J = 6.9 Hz, H-propan-2-yl CH₃).

-

¹³C NMR (150 MHz, CDCl₃): δ 170.8 (COCH₃), 167.5 (COOCH₃), 160.8 (C-7a), 144.3 (C-3'), 131.0 (C-5), 127.3 (C-6), 125.1 (C-4a), 124.9 (C-4), 116.1 (C-2'), 109.5 (C-7), 89.2 (C-2), 72.1 (C-1''), 51.7 (OCH₃), 39.2 (C-3), 34.1 (C-2''), 21.2 (COCH₃), 17.0 (C-3''), 15.9 (propan-2-yl CH₃).

Experimental Protocols

A general workflow for the isolation and purification of benzofuran derivatives from Artemisia species is outlined below. It is important to note that specific conditions may vary depending on the target compound and the plant matrix.

General Isolation and Purification Workflow

Caption: General workflow for the isolation and purification of benzofuran derivatives.

Detailed Method for Artemisia halodendron [1] The dried, powdered aerial parts of Artemisia halodendron were extracted with 95% ethanol. The resulting extract was concentrated under reduced pressure. This crude extract was then subjected to repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.

Biological Activities and Signaling Pathways

Benzofuran derivatives isolated from Artemisia species have demonstrated significant potential in modulating key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Several benzofuran derivatives exhibit anti-inflammatory properties by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of pro-inflammatory genes. For instance, compounds isolated from Artemisia halodendron have been shown to inhibit TNF-α-induced NF-κB activation.[1]

The canonical NF-κB signaling pathway is a primary target for these compounds.

References

Solubility Profile of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the benzofuran derivative, 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran. Due to the critical role of solubility in various stages of research and drug development, from biological screening to formulation, a thorough understanding of a compound's behavior in different solvents is paramount. This document outlines the known qualitative solubility of the target compound and presents a detailed, generalized experimental protocol for determining equilibrium solubility, a crucial parameter for preclinical assessment.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in published literature, qualitative assessments have indicated its solubility in a range of common organic solvents. This information is summarized in the table below. It is important to note that "soluble" is a qualitative term and the actual concentration achievable may vary. For precise applications, experimental determination of solubility is strongly recommended.

| Solvent | Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Acetone | Soluble[1] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol describes a generalized equilibrium solubility determination method, often referred to as the shake-flask method. This method is considered a gold standard for determining the thermodynamic solubility of a compound. The principles are based on well-established guidelines such as those from the OECD and USP.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (solid, pure form)

-

Selected solvent of analytical grade (e.g., Chloroform, DMSO, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other appropriate analytical instrumentation (e.g., LC-MS/MS).

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the benzofuran derivative in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of the solid benzofuran derivative to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed and temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilution: If necessary, dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC). Determine the concentration of the dissolved compound by comparing the analytical response to the calibration curve generated from the standard solutions.

-

Calculation: Calculate the equilibrium solubility of the compound in the solvent, taking into account any dilution factors. The solubility is typically expressed in units such as mg/mL or mol/L.

Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

This guide provides foundational information on the solubility of this compound. For any drug development program, it is imperative to move beyond qualitative descriptions and obtain precise, quantitative solubility data through rigorous experimental protocols as outlined above. This will ensure reliable and reproducible results in subsequent preclinical and formulation studies.

References

An In-depth Technical Guide on the Core Stability and Degradation of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran

Disclaimer: As of late 2025, a comprehensive review of scientific literature reveals a significant lack of specific studies on the stability and degradation of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran. This document, therefore, provides a predictive guide based on the known chemistry of the benzofuran scaffold and related phenolic compounds. The experimental protocols described are generalized best practices and would require specific validation for this compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a phytoalexin, a class of antimicrobial compounds produced by plants in response to stress. While its biological activities are of interest, its chemical stability is a critical parameter for its potential development as a therapeutic agent. Understanding its degradation pathways and kinetics is essential for formulation development, shelf-life determination, and ensuring safety and efficacy. This guide summarizes the predicted stability profile of this compound and provides a framework for its experimental evaluation.

Predicted Stability and Degradation Profile

The structure of this compound contains several functional groups that are likely to influence its stability: a phenolic hydroxyl group, an acetyl group, a tertiary alcohol, and the benzofuran core.

Susceptibility to Oxidation

The phenolic hydroxyl group makes the molecule susceptible to oxidation. Phenols can be oxidized to form quinone-type structures, which may be colored and reactive. This process can be initiated by atmospheric oxygen, metal ions, or oxidizing agents. The benzofuran ring itself can also undergo oxidative cleavage, often initiated by the formation of an epoxide across the furan ring's double bond, which can then lead to ring-opening to form dicarbonyl compounds.

Photostability

Benzofuran derivatives, particularly those with chromophores like the acetyl and phenolic groups, may be susceptible to photodegradation.[1] Exposure to UV or visible light could lead to the formation of reactive intermediates and subsequent degradation products. Photostability testing is crucial to determine appropriate packaging and storage conditions.

Thermal Stability

While the benzofuran ring is relatively stable, the substituents will influence the overall thermal stability. At elevated temperatures, degradation may occur, potentially involving dehydration of the tertiary alcohol or reactions involving the acetyl and hydroxyl groups. Studies on benzofuran-containing polymers have shown that the thermal decomposition mechanism can be complex.[2][3]

pH-Dependent Stability (Hydrolysis)

The compound does not contain readily hydrolyzable groups like esters or amides. Therefore, it is predicted to be relatively stable to hydrolysis across a range of pH values. However, extreme pH conditions, especially when combined with heat, could potentially catalyze degradation reactions.

Proposed Experimental Protocols for Stability Assessment

A comprehensive evaluation of the stability of this compound would involve forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.

Table 1: Proposed Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Protocol |

| Acid Hydrolysis | Expose a solution of the compound (e.g., 1 mg/mL in a suitable co-solvent if necessary) to 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[7][8] Neutralize the samples before analysis. |

| Base Hydrolysis | Expose a solution of the compound to 0.1 M to 1 M NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period.[7][8] Neutralize the samples before analysis. |

| Oxidation | Treat a solution of the compound with 3% to 30% hydrogen peroxide at room temperature for a defined period (e.g., up to 7 days).[7][8] Protect from light to avoid photo-oxidation. |

| Thermal Degradation | Expose the solid compound to dry heat at temperatures above accelerated stability conditions (e.g., 60°C, 80°C) for a defined period.[4] Also, test a solution of the compound under reflux conditions. |

| Photodegradation | Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.[4][6] |

Analytical Methodology